
2-Thiophenecarbaldehyde phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenecarbaldehyde phenylhydrazone is an organic compound derived from the reaction between 2-thiophenecarbaldehyde and phenylhydrazine
準備方法
Synthetic Routes and Reaction Conditions
2-Thiophenecarbaldehyde phenylhydrazone can be synthesized through a condensation reaction between 2-thiophenecarbaldehyde and phenylhydrazine. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Thiophenecarbaldehyde+Phenylhydrazine→2-Thiophenecarbaldehyde phenylhydrazone
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Thiophenecarbaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
科学的研究の応用
2-Thiophenecarbaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-thiophenecarbaldehyde phenylhydrazone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Thiophenecarboxaldehyde: The parent aldehyde from which the hydrazone is derived.
Phenylhydrazine: The hydrazine component used in the synthesis.
Thiophene-2-carboxaldehyde phenylhydrazone: A closely related compound with similar structural features.
Uniqueness
2-Thiophenecarbaldehyde phenylhydrazone is unique due to the presence of both the thiophene ring and the hydrazone group, which confer distinct chemical and biological properties
特性
CAS番号 |
39677-96-8 |
|---|---|
分子式 |
C11H10N2S |
分子量 |
202.28 g/mol |
IUPAC名 |
N-(thiophen-2-ylmethylideneamino)aniline |
InChI |
InChI=1S/C11H10N2S/c1-2-5-10(6-3-1)13-12-9-11-7-4-8-14-11/h1-9,13H |
InChIキー |
ROJRSTYMUAGWKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CS2 |
正規SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CS2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)
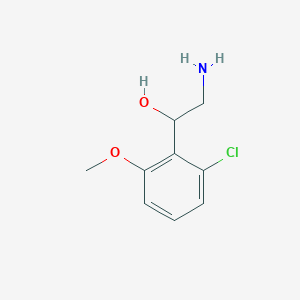
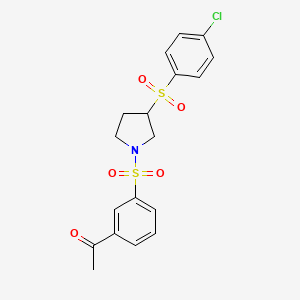
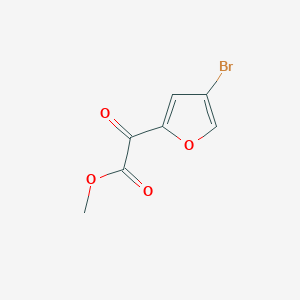
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)
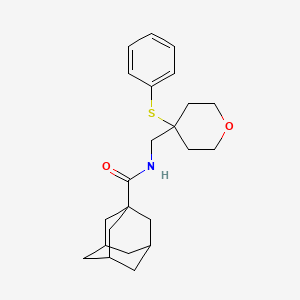
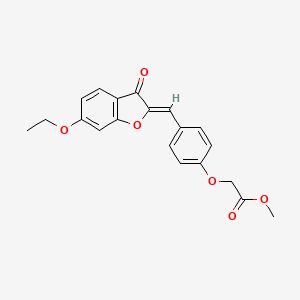

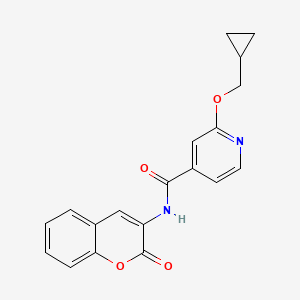
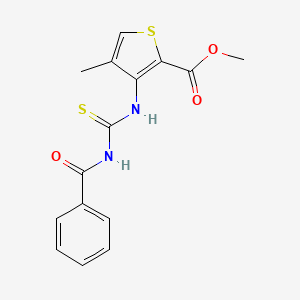
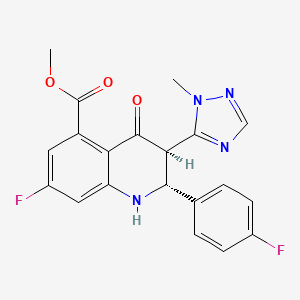
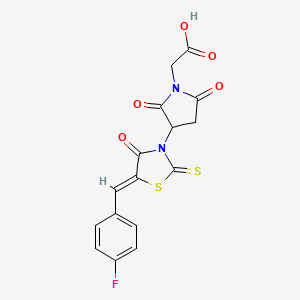
![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2407463.png)
